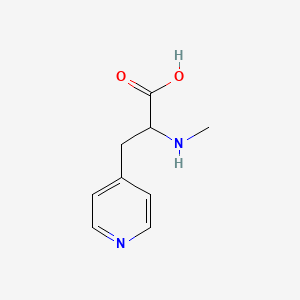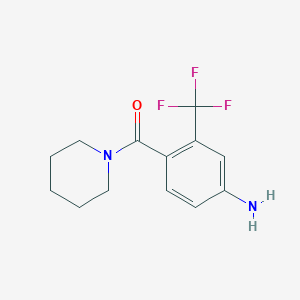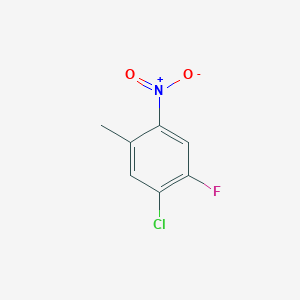
4-(4-Chloropyridin-2-YL)piperazine-1-carboxylic acid tert-butyl ester
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound has been utilized as an intermediate in the synthesis of novel chemical entities. For instance, studies have detailed its role in the synthesis of piperazine derivatives, which are characterized by spectroscopic methods like LCMS, NMR, and X-ray diffraction, to confirm their structures and study their crystallographic properties. Such compounds have been explored for their potential biological activities, including antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015; Kulkarni et al., 2016).
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Various studies have demonstrated modest to considerable activity against bacterial and fungal strains, indicating the potential of these compounds in developing new antimicrobial agents (Patel et al., 2011; Fandaklı et al., 2012).
Chemical Modification for Therapeutic Applications
Chemical modifications of this compound have led to the discovery of new entities with potential therapeutic applications. For example, modifications aiming to improve pharmacological profiles have resulted in analogs with improved activity and tolerability, highlighting the compound's role in the design of novel therapeutics (Nie et al., 2020).
Catalyst Development
The compound has been utilized in the synthesis of catalytically active polymers. These materials have shown efficacy in acylation chemistry, demonstrating the compound's versatility in creating functional materials for chemical synthesis (Mennenga et al., 2015).
Structural Studies
Crystallographic studies have provided insight into the molecular and crystal structure of this compound, laying the foundation for understanding its reactivity and interaction with other molecules. These studies are crucial for designing compounds with desired properties and activities (Anthal et al., 2018).
Mecanismo De Acción
Target of Action
It is known to be a semi-flexible linker useful for protac (proteolysis targeting chimera) development for targeted protein degradation . The specific proteins targeted by this compound may vary depending on the PROTACs it is incorporated into.
Mode of Action
The mode of action of 4-(4-Chloropyridin-2-YL)piperazine-1-carboxylic acid tert-butyl ester is related to its role in PROTACs. PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein . The specific interactions of this compound with its targets would depend on the particular PROTAC it is part of.
Biochemical Pathways
The biochemical pathways affected by this compound are related to protein degradation. By facilitating the degradation of specific proteins, this compound can influence various cellular processes that these proteins are involved in . The exact pathways affected would depend on the specific proteins targeted by the PROTACs that this compound is incorporated into.
Pharmacokinetics
It is known that the incorporation of rigidity into the linker region of protacs may impact degradation kinetics as well as admet (absorption, distribution, metabolism, excretion, toxicity) properties of protacs .
Result of Action
The result of the action of this compound is the degradation of specific target proteins. This can lead to changes in cellular processes that these proteins are involved in, potentially influencing cell growth, differentiation, and survival .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C . Other factors such as pH, presence of other molecules, and cellular conditions could also potentially influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
4-(4-Chloropyridin-2-YL)piperazine-1-carboxylic acid tert-butyl ester plays a significant role in biochemical reactions, particularly in the development of targeted protein degradation technologies. It acts as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development, which is used for targeted protein degradation. This compound interacts with various enzymes and proteins, facilitating the degradation of target proteins by the proteasome . The nature of these interactions involves the binding of the compound to the target protein and the E3 ubiquitin ligase, forming a ternary complex that leads to ubiquitination and subsequent degradation of the target protein.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the stability and degradation of specific proteins within cells, thereby altering cellular processes and functions . For instance, its role in PROTAC technology allows for the selective degradation of disease-causing proteins, which can lead to changes in cell signaling pathways and gene expression patterns.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to both the target protein and the E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination of the target protein. This ubiquitination marks the protein for degradation by the proteasome . Additionally, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy over time . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on protein degradation and cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces the degradation of target proteins without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects have been noted, where a minimum effective dose is required to achieve the desired protein degradation.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that can influence metabolic flux and metabolite levels within cells . These metabolic pathways are essential for the compound’s bioavailability and efficacy in biochemical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its effectiveness in targeting specific proteins for degradation.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function in protein degradation . The compound’s ability to reach its target proteins within specific subcellular compartments enhances its efficacy in biochemical applications.
Propiedades
IUPAC Name |
tert-butyl 4-(4-chloropyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-11(15)4-5-16-12/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROPFBXURCWWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
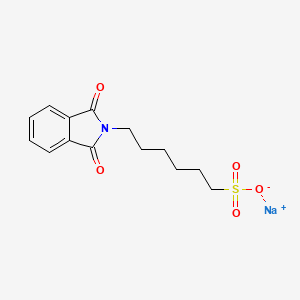


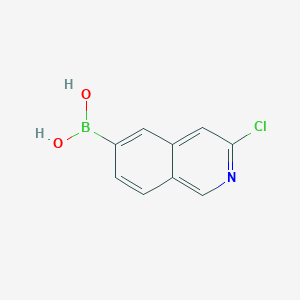
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline hydrochloride](/img/structure/B1473509.png)
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1473511.png)
![6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1473512.png)
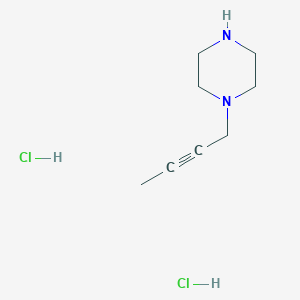
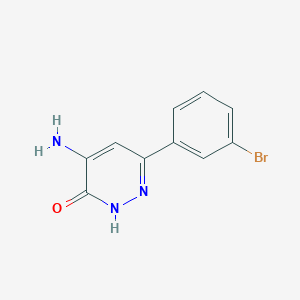
amine](/img/structure/B1473518.png)

